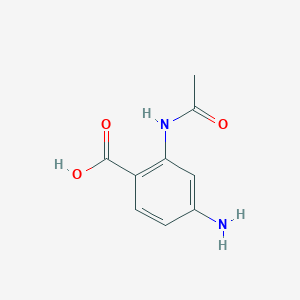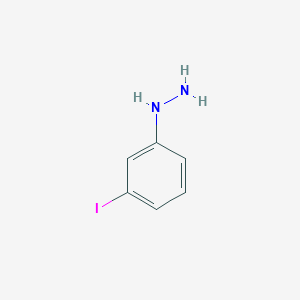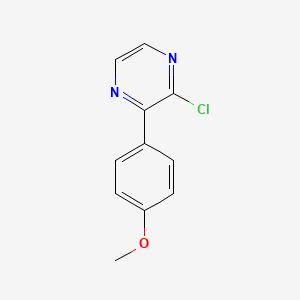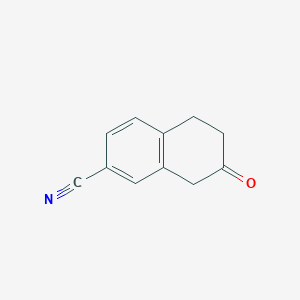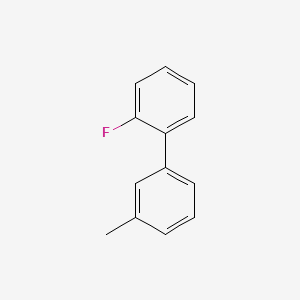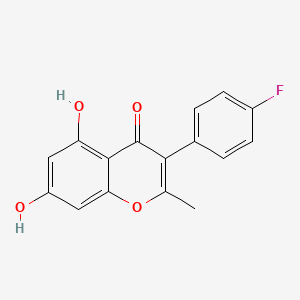
3-(4-fluorophenyl)-5,7-dihydroxy-2-methyl-4H-chromen-4-one
Descripción general
Descripción
3-(4-fluorophenyl)-5,7-dihydroxy-2-methyl-4H-chromen-4-one is a synthetic flavonoid derivative. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a fluorophenyl group, which can enhance its biological activity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-5,7-dihydroxy-2-methyl-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and 2,4,6-trihydroxyacetophenone.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone.
Cyclization: The chalcone intermediate is then subjected to cyclization under acidic conditions, often using hydrochloric acid, to form the chromenone structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and cyclization reactions efficiently.
Automated Purification Systems: Employing automated purification systems to ensure high purity and yield of the final product.
Quality Control: Implementing stringent quality control measures to monitor the purity and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-fluorophenyl)-5,7-dihydroxy-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the chromenone structure can be reduced to form dihydro derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-(4-fluorophenyl)-5,7-dihydroxy-2-methyl-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties, such as UV protection.
Mecanismo De Acción
The mechanism of action of 3-(4-fluorophenyl)-5,7-dihydroxy-2-methyl-4H-chromen-4-one involves:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It can induce apoptosis in cancer cells by targeting specific molecular pathways, such as the inhibition of cell proliferation and induction of cell cycle arrest.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-chlorophenyl)-5,7-dihydroxy-2-methyl-4H-chromen-4-one: Similar structure but with a chlorine atom instead of fluorine.
3-(4-methylphenyl)-5,7-dihydroxy-2-methyl-4H-chromen-4-one: Similar structure but with a methyl group instead of fluorine.
3-(4-nitrophenyl)-5,7-dihydroxy-2-methyl-4H-chromen-4-one: Similar structure but with a nitro group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 3-(4-fluorophenyl)-5,7-dihydroxy-2-methyl-4H-chromen-4-one enhances its biological activity and stability compared to its analogs. The fluorine atom can increase the compound’s lipophilicity, improving its ability to interact with biological membranes and molecular targets.
Propiedades
Número CAS |
62881-65-6 |
|---|---|
Fórmula molecular |
C16H11FO4 |
Peso molecular |
286.25 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)-5,7-dihydroxy-2-methylchromen-4-one |
InChI |
InChI=1S/C16H11FO4/c1-8-14(9-2-4-10(17)5-3-9)16(20)15-12(19)6-11(18)7-13(15)21-8/h2-7,18-19H,1H3 |
Clave InChI |
PMCKYOJKIVPGOF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
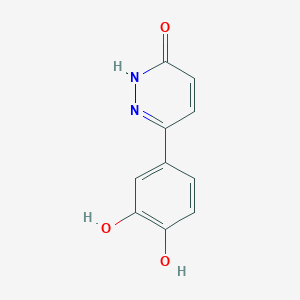
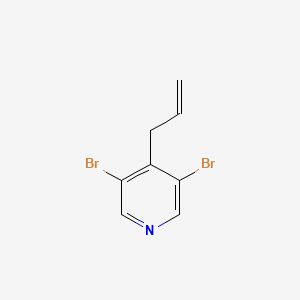
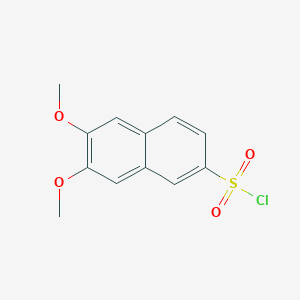
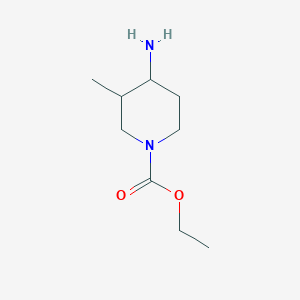
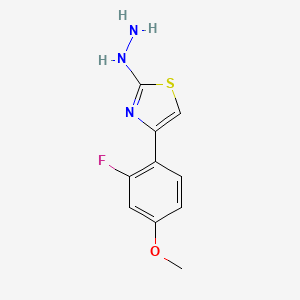
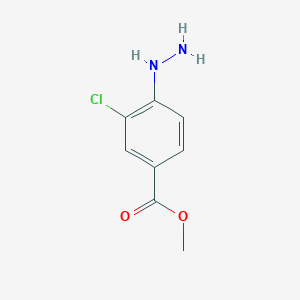
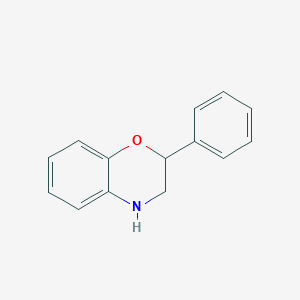
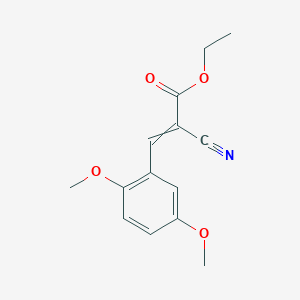
![tert-Butyl cis-5-methylenehexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B8740098.png)
